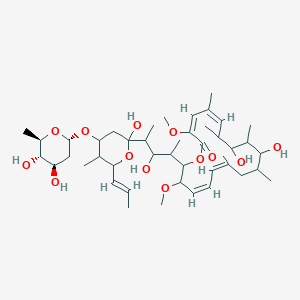

Concanamycin D

Description

Classification and Origin within the Plecomacrolide Family

Concanamycin (B1236758) D belongs to the plecomacrolide family of antibiotics, a group of structurally related macrolides produced by various species of Streptomyces bacteria. biologists.comnih.gov The defining characteristic of plecomacrolides is an 18-membered macrolactone ring. nih.govebi.ac.ukuni.lu Concanamycins, including Concanamycin D, are distinguished by this 18-membered ring structure, which sets them apart from the related bafilomycins that possess a 16-membered ring. pnas.org These compounds are metabolites derived from polyketides. nih.gov

The concanamycins are naturally occurring products isolated from the fermentation broths of Streptomyces species. ebi.ac.ukuni.lu For instance, Concanamycins A, B, and C were first isolated from Streptomyces diastatochromogenes. nih.govebi.ac.uk The biosynthesis of these complex molecules involves a sophisticated enzymatic assembly line known as a polyketide synthase (PKS) system. nih.gov

Table 1: Classification of this compound

| Category | Description |

| Family | Plecomacrolide |

| Sub-group | Concanamycins |

| Defining Structural Feature | 18-membered macrolactone ring nih.govebi.ac.ukuni.lu |

| Origin | Bacterial metabolite from Streptomyces species ebi.ac.ukuni.lu |

Historical Context of Discovery and Initial Characterization

The concanamycin family was first reported in the early 1980s. biologists.com Researchers isolated Concanamycins A, B, and C from the mycelium of Streptomyces diastatochromogenes S-45. nih.govebi.ac.uk The initial interest in these compounds stemmed from their ability to inhibit the proliferation of mouse splenic lymphocytes stimulated by concanavalin (B7782731) A, which is how they acquired their name. ebi.ac.uksigmaaldrich.com

Subsequent characterization revealed their potent antifungal and yeast-inhibiting properties, although they showed no activity against bacteria. ebi.ac.uk Structurally, the concanamycins were identified as possessing an 18-membered lactone ring and a 6-membered hemiketal ring. ebi.ac.ukuni.lu Further studies in the 1990s established the concanamycins, alongside the bafilomycins, as specific and potent inhibitors of vacuolar-type H+-ATPases (V-ATPases). biologists.combiologists.com This discovery was a pivotal moment, as it provided researchers with a powerful new tool to study the function of these essential proton pumps. It was noted that concanamycins were even more potent V-ATPase inhibitors than the bafilomycins. biologists.com

Significance as a Research Compound in Cellular and Molecular Biology

This compound, as part of the broader concanamycin family, has become an invaluable research compound in cellular and molecular biology primarily due to its high specificity as a V-ATPase inhibitor. usbio.netcaymanchem.com V-ATPases are crucial for the acidification of various intracellular organelles, such as lysosomes and endosomes, and are involved in a wide array of cellular processes. biologists.combiologists.com

The ability of concanamycins to specifically inhibit V-ATPases allows researchers to probe the physiological roles of these enzymes in diverse cellular functions. biologists.com Key research applications stemming from this inhibitory action include:

Investigating Organelle Acidification: Concanamycins are used to study the consequences of disrupting the pH of intracellular compartments, which is critical for processes like protein trafficking, degradation, and receptor recycling. usbio.netcaymanchem.com

Studying Viral Entry and Replication: The replication of many viruses depends on the acidic environment of endosomes for entry into host cells. Concanamycins have been used to block this process and investigate the mechanisms of viral infection. ebi.ac.ukusbio.net

Elucidating Immune Responses: These compounds have been instrumental in studying aspects of the immune system, such as the function of cytotoxic T lymphocytes and the processing of antigens by major histocompatibility complex (MHC) class II molecules. caymanchem.comresearchgate.net For example, Concanamycin A has been shown to counteract the HIV-1 Nef protein's ability to down-regulate MHC-I, thereby enhancing the clearance of infected cells by cytotoxic T lymphocytes. pnas.orgresearchgate.net

Exploring Bone Resorption: V-ATPases are highly expressed in osteoclasts, the cells responsible for bone resorption. Concanamycins have been used in vitro to study the role of these proton pumps in bone metabolism. caymanchem.com

Probing V-ATPase Structure and Function: The high affinity and specificity of concanamycins for V-ATPases have made them essential tools for studying the structure and mechanism of these complex enzymes. biologists.commpg.deacs.org

The potent and specific nature of this compound and its analogs continues to make them indispensable for advancing our understanding of fundamental cellular processes.

Table 2: Research Applications of Concanamycins

| Research Area | Application of Concanamycins | Key Cellular Process Investigated |

| Cell Biology | Inhibition of V-ATPase | Organelle acidification, protein trafficking usbio.netcaymanchem.com |

| Virology | Blocking viral entry | pH-dependent viral fusion ebi.ac.ukusbio.net |

| Immunology | Modulating immune cell function | Antigen presentation, cytotoxicity caymanchem.comresearchgate.net |

| Bone Biology | Inhibiting osteoclast activity | Bone resorption caymanchem.com |

| Enzymology | Probing enzyme mechanics | V-ATPase structure-function relationship biologists.commpg.de |

Properties

CAS No. |

144450-34-0 |

|---|---|

Molecular Formula |

C10H10ClNO2 |

Molecular Weight |

809 g/mol |

IUPAC Name |

(3E,5Z,13Z,15Z)-18-[4-[4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |

InChI |

InChI=1S/C44H72O13/c1-13-15-33-27(6)36(55-37-21-32(45)41(49)31(10)54-37)22-44(51,57-33)30(9)40(48)29(8)42-34(52-11)17-14-16-23(2)18-25(4)38(46)28(7)39(47)26(5)19-24(3)20-35(53-12)43(50)56-42/h13-17,19-20,25-34,36-42,45-49,51H,18,21-22H2,1-12H3/b15-13+,17-14-,23-16-,24-19-,35-20+/t25?,26?,27?,28?,29?,30?,31-,32-,33?,34?,36?,37-,38?,39?,40?,41-,42?,44?/m1/s1 |

InChI Key |

MTLOJNVKXXZIBC-QIOSSVKISA-N |

SMILES |

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C |

Isomeric SMILES |

C/C=C/C1C(C(CC(O1)(C(C)C(C(C)C2C(/C=C\C=C(/CC(C(C(C(C(/C=C(\C=C(/C(=O)O2)\OC)/C)C)O)C)O)C)\C)OC)O)O)O[C@@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C |

Canonical SMILES |

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C |

Synonyms |

concanamycin D |

Origin of Product |

United States |

Biosynthetic Pathways and Engineering of Concanamycin D

Producer Organisms and Natural Variants of Concanamycins

Concanamycins are naturally produced by several species of soil-dwelling bacteria belonging to the genus Streptomyces. biologists.comebi.ac.uk These bacteria are known for their ability to synthesize a wide array of secondary metabolites with diverse biological activities. acs.org

One of the well-documented producers of concanamycins is Streptomyces neyagawaensis. microbiologyresearch.orgnih.govajol.infoumyu.edu.ng Research has shown that S. neyagawaensis harbors the biosynthetic gene cluster responsible for producing these compounds. microbiologyresearch.orgnih.gov Another notable producer is Streptomyces diastatochromogenes, which has been found to produce concanamycins A, B, and C. biologists.comebi.ac.ukwikipedia.org Additionally, Streptomyces scabiei, a known plant pathogen, also produces concanamycin (B1236758) A and B. researchgate.netresearchgate.net

The concanamycin family includes several natural variants, with Concanamycin A, B, and C being the most commonly cited. wikipedia.orgnih.gov Concanamycin A is often the main component produced. ebi.ac.uk The structural difference between Concanamycin A and B lies in the side chain at the C8 position of the macrolactone ring, where Concanamycin A has an ethyl group and Concanamycin B has a methyl group. nih.gov Concanamycin C is another variant that differs in its structure. wikipedia.orgnih.gov

The following table summarizes the producer organisms and the natural variants of concanamycins they are known to produce.

| Producer Organism | Natural Concanamycin Variants Produced |

| Streptomyces neyagawaensis | Concanamycin A microbiologyresearch.orgnih.govajol.infoumyu.edu.ng |

| Streptomyces diastatochromogenes | Concanamycin A, B, C biologists.comebi.ac.ukwikipedia.org |

| Streptomyces scabiei | Concanamycin A, B researchgate.netresearchgate.net |

| Streptomyces griseus | Bafilomycins (related plecomacrolides) biologists.com |

| Streptomyces sp. R1706-8 | Concanamycin H |

| Streptomyces eitanensis | Concanamycin A, B, C nih.gov |

Genetic Basis of Concanamycin Biosynthesis

The production of concanamycins is a complex process orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). microbiologyresearch.orgnih.gov This cluster contains all the genetic information necessary for the synthesis of the macrolide core, the deoxysugar moiety, and for the regulation of their production.

Organization of the Biosynthetic Gene Cluster (cms BGC)

The biosynthetic gene cluster for concanamycin A, first characterized in Streptomyces neyagawaensis, is a large, contiguous region of DNA spanning over 100 kilobase pairs (kbp). microbiologyresearch.orgnih.govresearchgate.net This cluster, often referred to as the cms BGC, contains approximately 28 open reading frames (ORFs) that encode the various enzymes and regulatory proteins required for concanamycin biosynthesis. microbiologyresearch.orgresearchgate.netnih.gov The organization of the cms BGC is highly conserved among different concanamycin-producing Streptomyces species. nih.gov The heterologous expression of this BGC in a suitable host strain, such as Streptomyces avermitilis, has been successfully used to produce concanamycin. researchgate.net

The core of the BGC is composed of genes encoding large, modular type I polyketide synthases (PKSs), which are responsible for assembling the macrolide backbone. microbiologyresearch.orgnih.gov In addition to the PKS genes, the cluster also contains genes for the biosynthesis of unusual extender units, the deoxysugar moiety, and regulatory proteins. microbiologyresearch.orgnih.gov

Role of Modular Polyketide Synthases (PKS)

The backbone of concanamycin is assembled by a type I modular polyketide synthase (PKS) system. microbiologyresearch.orgf1000research.com This system functions like an assembly line, where each module is responsible for one cycle of chain elongation and modification. f1000research.com The concanamycin PKS is encoded by six large genes and consists of a loading module and 14 extension modules. researchgate.netnih.gov

Each PKS module contains a set of catalytic domains that carry out specific functions. The essential domains include a ketosynthase (KS) domain, which catalyzes the condensation reaction to extend the polyketide chain; an acyltransferase (AT) domain, which selects and loads the specific building block (extender unit); and an acyl carrier protein (ACP) domain, which holds the growing polyketide chain. f1000research.com Optional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may also be present in a module to modify the β-keto group of the newly added extender unit. mdpi.com The specific arrangement and combination of these domains within each module determine the final structure of the polyketide chain.

Biosynthesis of Unusual Polyketide Building Blocks (e.g., Ethylmalonyl-CoA, Methoxymalonyl-ACP)

The structural diversity of polyketides like concanamycin is enhanced by the incorporation of unusual building blocks, also known as extender units. pnas.orgnih.gov The concanamycin biosynthetic pathway utilizes two such unusual extender units: ethylmalonyl-CoA and methoxymalonyl-acyl carrier protein (ACP). microbiologyresearch.orgnih.gov

The concanamycin BGC contains specific genes dedicated to the synthesis of these extender units. nih.gov The incorporation of ethylmalonyl-CoA leads to the formation of an ethyl side chain on the macrolide ring, a characteristic feature of concanamycin A. nih.govnih.gov The biosynthesis of ethylmalonyl-CoA is thought to involve a crotonyl-CoA carboxylase/reductase (CCR) enzyme. f1000research.com

Methoxymalonyl-ACP is another unusual extender unit incorporated into the concanamycin backbone. microbiologyresearch.orgnih.gov The genes responsible for the biosynthesis of methoxymalonyl-ACP are also located within the concanamycin BGC. nih.gov The acyltransferase (AT) domains of the PKS modules that incorporate methoxymalonyl-ACP have a specific amino acid sequence motif that distinguishes them from AT domains that recognize other extender units like methylmalonyl-CoA. microbiologyresearch.orgresearchgate.net

The following table details the unusual building blocks and their role in concanamycin biosynthesis.

| Unusual Building Block | Precursor for | Key Biosynthetic Feature |

| Ethylmalonyl-CoA | Butyrate unit at C-8 (in Concanamycin A) | Biosynthesis involves a crotonyl-CoA carboxylase/reductase (CCR) enzyme. nih.govf1000research.com |

| Methoxymalonyl-ACP | Glycolate-derived units in the macrolide backbone | Synthesized on a dedicated acyl carrier protein (ACP) and selected by specific AT domains. microbiologyresearch.orgnih.govsjtu.edu.cn |

Elucidation of Deoxysugar Moiety Biosynthesis (e.g., 4'-O-carbamoyl-2'-deoxyrhamnose)

A key structural feature of concanamycins is the presence of a deoxysugar moiety attached to the macrolide core. ebi.ac.uk In the case of concanamycin A, this sugar is 4'-O-carbamoyl-2'-deoxyrhamnose. microbiologyresearch.orgnih.govmicrobiologyresearch.org The biosynthesis of this deoxysugar and its subsequent attachment to the aglycone are encoded by a set of genes within the concanamycin BGC. nih.gov

The biosynthetic pathway for the deoxysugar begins with a common precursor, likely TDP-D-glucose. researchgate.net A series of enzymatic reactions, including dehydration, reduction, and transamination, modify the sugar to produce the final 2-deoxyrhamnose derivative. researchgate.net A specific glycosyltransferase, also encoded within the BGC, then attaches the deoxysugar to the C23 hydroxyl group of the concanamycin aglycone. nih.govmdpi.com The final step in the formation of the sugar moiety is the addition of a carbamoyl (B1232498) group, which is catalyzed by a carbamoyltransferase. nih.gov

The proposed biosynthetic pathway for 4'-O-carbamoyl-2'-deoxyrhamnose is as follows:

Activation of glucose-1-phosphate to TDP-D-glucose. researchgate.net

Dehydration of TDP-D-glucose to form TDP-4-keto-6-deoxy-D-glucose. researchgate.net

Further enzymatic modifications to yield the 2-deoxyrhamnose scaffold. researchgate.net

Carbamoylation of the 4'-hydroxyl group. nih.gov

Glycosylation of the concanamycin aglycone with the activated sugar. nih.gov

Identification and Function of Regulatory Genes (e.g., LuxR, SARP families)

The expression of the concanamycin biosynthetic genes is tightly controlled by regulatory proteins. nih.govcdnsciencepub.com The cms BGC contains two putative regulatory genes that belong to the LuxR and SARP (Streptomyces Antibiotic Regulatory Protein) families of transcriptional regulators. researchgate.netnih.govcdnsciencepub.comresearchgate.net

The gene orf3 in the concanamycin BGC encodes a large protein with high similarity to the LuxR family of transcriptional regulators. nih.gov These proteins typically possess an ATP-binding domain at the N-terminus and a DNA-binding helix-turn-helix motif at the C-terminus. nih.gov Another gene, designated orf17 in some studies, encodes a protein belonging to the SARP family. researchgate.netnih.gov

Both LuxR and SARP family regulators are commonly found within biosynthetic gene clusters in Streptomyces and are generally known to act as transcriptional activators. cdnsciencepub.comresearchgate.net It is predicted that these two regulators positively control the expression of the concanamycin biosynthetic genes, although their precise roles and regulatory mechanisms in concanamycin production are still under investigation. cdnsciencepub.comresearchgate.net Overexpression of these regulatory genes has been shown to significantly increase the production of concanamycins. nih.gov

Metabolic Engineering and Strain Optimization for Concanamycin Production

Research into enhancing the production of concanamycins has largely centered on Streptomyces eitanensis, a known producer of concanamycins A and B. nih.gov These efforts highlight the potential for significantly increasing the yield of specific concanamycin analogs.

Strategies for Enhanced Titer and Analog Production

One key strategy involves precursor engineering. For example, the structural difference between concanamycin A and B lies in the starter unit incorporated by the polyketide synthase (PKS) machinery: an ethyl branch for concanamycin A (derived from ethylmalonyl-CoA) and a methyl branch for concanamycin B (derived from methylmalonyl-CoA). nih.gov Research has shown that supplementing the fermentation medium with sodium propionate (B1217596) can significantly boost the production of concanamycin B without substantially decreasing concanamycin A levels. nih.gov This demonstrates that the targeted provision of specific building blocks can steer the biosynthetic pathway toward a desired analog.

While not specifically documented for concanamycin D, such precursor feeding strategies could theoretically be applied to modulate its production if its specific biosynthetic precursors were identified and made available.

Overexpression of Cluster-Situated Regulatory Genes

The genetic instructions for producing secondary metabolites like concanamycins are organized in biosynthetic gene clusters (BGCs). nih.gov These clusters often contain their own regulatory genes that control the expression of the entire pathway. researchgate.net Targeting these "cluster-situated regulators" (CSRs) is a powerful strategy for increasing antibiotic production. nih.gov

In the concanamycin BGC, two putative regulatory genes, orf3 (a LuxR family regulator) and orf17* (a SARP family regulator), have been identified. nih.gov Both LuxR and SARP (Streptomyces Antibiotic Regulatory Protein) families are typically associated with activating the expression of secondary metabolite pathways. researchgate.netresearchgate.net

Studies on S. eitanensis have demonstrated that overexpressing these endogenous regulators, along with a heterologous regulator from the bafilomycin BGC, can dramatically increase the production of concanamycins A and B. nih.govnih.gov For instance, the overexpression of the gene cmsR led to a 2.3-fold improvement in concanamycin A production, while overexpressing cmsG resulted in a 3.8-fold increase. nih.gov A combined approach, overexpressing two endogenous regulators and one heterologous regulator, elevated the titer of concanamycin A to over 900 mg/L and concanamycin B to 300 mg/L, a significant increase from the wild-type strain. nih.govnih.gov

This strategy of overexpressing pathway-specific positive regulators is broadly applicable and has been shown to work across different Streptomyces species harboring the concanamycin BGC, suggesting it would be a viable approach for enhancing this compound production in Streptomyces diastatochromogenes. nih.gov

Table 1: Impact of Regulatory Gene Overexpression on Concanamycin A Production in S. eitanensis Data derived from studies on Concanamycin A and presented as an illustrative example of the strategy's potential.

| Engineered Strain / Condition | Key Genetic Modification | Fold Improvement (vs. Wild-Type) | Concanamycin A Titer (mg/L) |

| Wild-Type (Optimized Media) | - | 1x | 95.9 ± 17.2 |

| DHS10677 (Control) | Empty Vector Integration | No significant change | - |

| Strain overexpressing cmsR | Overexpression of endogenous LuxR family regulator | 2.3x | 236.2 ± 17.4 |

| DHS10672 | Overexpression of endogenous SARP family regulator cmsG | 3.8x | 308.5 ± 32.6 |

| DHS10676 | Overexpression of cmsR, cmsG, and heterologous bafR | ~9.5x | 909.8 ± 64.7 |

This table is interactive. You can sort the columns to compare the different engineering strategies.

Optimization of Fermentation Media and Environmental Conditions

The biosynthesis of microbial secondary metabolites is highly sensitive to environmental and nutritional factors. nih.gov Therefore, optimizing the fermentation process is a crucial step that complements genetic engineering. Key parameters include carbon and nitrogen sources, temperature, pH, and oxygenation. nih.govjocpr.com

Initial production of concanamycin A in the wild-type S. eitanensis was less than 1 mg/L. nih.gov Through systematic optimization of the fermentation medium and conditions, the titer was boosted to over 95 mg/L, a more than 270-fold increase even before genetic modifications were introduced. nih.gov

The composition of the culture medium is critical. For example, while soybean oil supplementation has been shown to enhance other polyketides, it completely halted concanamycin A production. nih.gov Researchers found success by replacing maltodextrin (B1146171) with soluble starch as a complex carbon source and using specific crude protein sources like peanut meal. nih.gov The optimal temperature was also found to be a critical factor. nih.gov

Table 2: Effect of Fermentation Conditions on Concanamycin A Production in Wild-Type S. eitanensis Data derived from studies on Concanamycin A and presented as an illustrative example of the strategy's potential.

| Carbon Source | Nitrogen Source | Temperature (°C) | Concanamycin A Titer (mg/L) |

| D-Glucose, Maltodextrin | Soybean Meal | 28 | < 1 |

| D-Glucose, Soluble Starch | Peanut Meal | 22 | 95.9 ± 17.2 |

| D-Glucose, Soluble Starch | Soybean Meal | 22 | Lower than Peanut Meal |

| D-Glucose, Maltodextrin | Peanut Meal | 28 | Lower than 22°C |

This table is interactive. You can sort the columns to explore the impact of different fermentation parameters.

These findings underscore the importance of a multi-pronged approach, where the optimization of fermentation conditions establishes a robust baseline of production that can then be further amplified through targeted metabolic engineering techniques like regulator overexpression. While this work was performed for concanamycin A, the principles are fundamental to microbial fermentation and would be directly applicable to developing a high-yield process for this compound. nih.govjocpr.com

Molecular Mechanisms of Action of Concanamycin D

Primary Molecular Target: Vacuolar H+-ATPase (V-ATPase) Inhibition

The V-ATPase is a multi-subunit proton pump that utilizes the energy from ATP hydrolysis to translocate protons across cellular membranes, thereby acidifying organelles like lysosomes, endosomes, and the Golgi apparatus. Concanamycin (B1236758) D acts as a potent inhibitor of this essential enzymatic machinery.

Concanamycin D has demonstrated remarkable potency as an inhibitor of V-ATPase activity. It is characterized as a lysosomal acidification inhibitor with a reported IC50 value of 0.085 nM medchemexpress.com. Concanamycin A, a structurally related analogue, is also recognized as a potent and specific inhibitor of V-ATPases chemicalbook.com. Studies comparing Concanamycin A's activity against various ATPases reveal a high degree of selectivity for the V-type enzyme. For instance, Concanamycin A exhibits an IC50 of 9.2 nM against yeast V-type H+-ATPases, while showing significantly weaker inhibition against F-type and P-type H+-ATPases, with IC50 values exceeding 20,000 nM for both, and also for porcine P-type Na+,K+-ATPase chemicalbook.com. This substantial selectivity underscores the specific targeting of V-ATPases by concanamycins chemicalbook.comresearchgate.netpnas.orgnih.gov.

Table 1: Potency of this compound on V-ATPase Inhibition

| Target | IC50 Value | Reference |

| V-ATPase | 0.085 nM | medchemexpress.com |

Table 2: Selectivity of Concanamycin A Against Various ATPases (Note: Data presented for Concanamycin A, a close analogue of this compound, illustrating the class's specificity.)

| Target | IC50 Value | Reference |

| Yeast V-type H+-ATPase | 9.2 nM | chemicalbook.com |

| F-type H+-ATPases | >20000 nM | chemicalbook.com |

| P-type H+-ATPases | >20000 nM | chemicalbook.com |

| Porcine P-type Na+,K+-ATPase | >20000 nM | chemicalbook.com |

Research, particularly involving the closely related Concanamycin A, has begun to elucidate the precise binding location of these inhibitors within the V-ATPase complex. Studies utilizing photoaffinity-labeled derivatives of Concanamycin A have localized its binding pocket to the c-subunit of the V0 integral membrane sector of the V-ATPase d-nb.info. This interaction with the c-subunit is believed to be a conserved mechanism for concanamycin-mediated inhibition d-nb.info.

The inhibition of V-ATPases by this compound directly impairs the enzyme's ability to translocate protons, leading to a disruption of organelle acidification. This compound is identified as a lysosomal acidification inhibitor medchemexpress.com. Similarly, Concanamycin A has been shown to inhibit the acidification of various organelles, including lysosomes chemicalbook.com. By blocking the proton pump, concanamycins prevent the influx of protons into organelles, thereby increasing their luminal pH and hindering processes dependent on an acidic environment nih.gov. For example, Concanamycin, at a concentration of 200 nM, has been demonstrated to reduce the alkalinization rate by 80.0 ± 12.2% to 0.008 ± 0.001 pH units/min, indicating a significant reduction in H+ extrusion mediated by the V-H-ATPase researchgate.netpnas.orgnih.gov. This effect disrupts critical cellular functions that rely on maintained low pH within organelles.

As previously noted, concanamycins exhibit a pronounced selectivity for V-ATPases over other major classes of ATPases chemicalbook.com. This specificity is crucial, as it allows for targeted modulation of V-ATPase activity without significantly impacting the function of other vital ion-transporting ATPases, such as F-type ATPases (involved in ATP synthesis in mitochondria and chloroplasts) or P-type ATPases (which include the Na+,K+-ATPase critical for maintaining cell membrane potential) nih.gov. The substantial difference in IC50 values (>2000-fold) highlights the specific interaction profile of concanamycins with the V-ATPase complex chemicalbook.com.

Secondary Molecular Targets and Interacting Pathways

While the V-ATPase is the primary target, some concanamycins have been associated with interactions involving other cellular components.

Concanamycin A, a close structural relative of this compound, has been reported to mediate the inhibition of the Nef protein of the human immunodeficiency virus (HIV) chemicalbook.com. The HIV Nef protein plays a critical role in viral pathogenesis by modulating host cell signaling pathways, enhancing viral infectivity, and contributing to immune evasion. Inhibition of Nef activity by concanamycins could potentially influence the immunomodulatory effects associated with HIV infection, although specific details regarding this compound's direct interaction with Nef or its immunomodulatory consequences are less extensively documented in the provided literature.

List of Compounds Mentioned:

this compound

Concanamycin A

Concanamycin E

Concanamycin B

Concanamycin C

Bafilomycin A1

Bafilomycin B1

Viranamycin B

Hygrolidin

Formamicin

Elaiophylin

EN6

JF526–Pepstatin A TFA

Lysosomal α-Glucosidase

WX8 (Ro 91-4714)

PIKFYVE

PIP4K2C

ML-SA1

TRPML

Dengue virus 2 (DENV2)

Zika virus (ZIKV)

Naphthazarin

Ap44mSe

20-Deoxyingenol

TFEB

Gly-Phe-β-naphthylamide

Cathepsin C

Glycochenodeoxycholic acid (Chenodeoxycholylglycine)

FR-167356

4-MU-α-GlcNS sodium

4-MU-α-GlcNH2

Ouabin

Oligomycin

Aldosterone

Spironolactone

Actinomycin D

Cycloheximide

Colchicine

HIV Nef protein

Src kinase inhibitor, dasatinib (B193332)

Cytochalasin D

Leupeptin

Pepstatin A

Interaction with ATP-Binding Cassette (ABC) Transporters (e.g., ABCB1/P-glycoprotein)

ATP-binding cassette (ABC) transporters represent a large superfamily of proteins that utilize the energy derived from ATP hydrolysis to translocate a diverse range of substrates across cellular membranes biologists.comoaepublish.commdpi.comnih.gov. These transporters play critical roles in cellular processes such as nutrient uptake, efflux of waste products, and the maintenance of cellular homeostasis. A prominent member of this superfamily is P-glycoprotein (P-gp), also known as MDR1 or encoded by the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide array of compounds, including chemotherapeutic agents, out of cells. This efflux activity is a major contributor to multidrug resistance (MDR) in various diseases, particularly cancer, by reducing intracellular drug concentrations below therapeutic levels mdpi.comdrugbank.comnih.govgenecards.orgfrontiersin.orguniroma1.it.

Concanamycins, as a class, have been noted in some classifications as potential inhibitors of P-glycoprotein drugbank.com. However, detailed mechanistic studies specifically describing this compound's direct interaction with ABCB1/P-glycoprotein are not extensively documented in the available literature. The primary focus of research concerning concanamycins has been their potent inhibition of V-ATPases. While concanamycins, similar to bafilomycins, can inhibit P-type ATPases, this effect is generally observed at significantly higher, micromolar concentrations compared to their nanomolar potency against V-ATPases, suggesting a lower affinity for P-ATPases biologists.comacs.org. The precise nature and significance of any indirect or direct influence of this compound on ABCB1/P-glycoprotein function remain areas requiring further investigation.

Other Identified Molecular Interactions and Their Significance

The principal and most well-characterized molecular interaction of this compound, and the concanamycin family in general, is the potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases) biologists.comacs.orgbiologists.comnih.govnih.govontosight.airndsystems.comresearchgate.nettandfonline.comtocris.comscbt.comapexbt.comnih.govpnas.orgnih.govumich.eduresearchgate.netnih.gov. V-ATPases are crucial proton pumps embedded in the membranes of various intracellular organelles, including endosomes, lysosomes, and the Golgi apparatus. They are responsible for acidifying these compartments, a process vital for numerous cellular functions biologists.comscbt.com.

Mechanism of V-ATPase Inhibition: Concanamycins exert their inhibitory effect by binding with high affinity to the V0 membrane domain of the V-ATPase complex scbt.comnih.gov. This interaction disrupts the enzyme's ability to hydrolyze ATP and pump protons across membranes, leading to an increase in the luminal pH of the affected organelles biologists.comnih.govresearchgate.netscbt.com. Structure-activity relationship studies indicate that the macrolactone ring and the hemiketal ring of the concanamycin molecule are essential for its potent inhibitory activity nih.gov. Concanamycin A, a closely related analogue, demonstrates significant selectivity, inhibiting yeast V-type H+-ATPases at nanomolar concentrations (IC50 ≈ 9.2 nM) while showing much lower potency against F-type and P-type H+-ATPases (IC50 > 20,000 nM) rndsystems.comtocris.com. This compound has also been shown to inhibit lysosomal acidification at very low concentrations (10-11-10-9 M) nih.gov.

Significance of V-ATPase Inhibition: The disruption of organelle acidification by concanamycins has profound downstream effects on cellular physiology:

Lysosomal Function and Protein Degradation: Inhibition of lysosomal acidification impairs the activity of lysosomal proteases, such as cathepsin D, which are essential for protein degradation and cellular waste recycling nih.govscbt.comscbt.com.

Autophagy: Concanamycins block autophagy at the late stage of autophagosome-to-autolysosome fusion and degradation, leading to the accumulation of autophagic bodies within the cell nih.govresearchgate.nettandfonline.com.

Vesicle Trafficking: The acidification of organelles like the Golgi apparatus and endosomes is critical for proper protein trafficking. Concanamycin's inhibition of V-ATPases disrupts these pathways nih.govnih.govscbt.com.

Cellular Processes: Beyond these specific mechanisms, concanamycin's effects on organelle pH influence a wide range of cellular processes, including cell growth, differentiation, apoptosis, and immune responses biologists.comontosight.aiapexbt.compnas.org. For instance, concanamycin A has been shown to inhibit cancer cell invasion and enhance apoptosis induced by TRAIL apexbt.com. In the context of viral infections, concanamycin A has been observed to counteract the HIV Nef protein, which normally downregulates MHC-I expression, thereby restoring MHC-I presentation on infected cells and making them more susceptible to cytotoxic T lymphocyte (CTL) recognition pnas.orgumich.edu.

While the primary target of concanamycins is the V-ATPase, their broad impact on cellular pH and organelle function highlights their significance as research tools for dissecting complex cellular pathways.

Structure Activity Relationship Sar Studies of Concanamycin D

Elucidation of Essential Structural Features for Inhibitory Activity

Concanamycin (B1236758) D belongs to the plecomacrolide family of antibiotics, characterized by a large macrolactone ring. nih.gov The inhibitory potential of Concanamycin D is primarily attributed to the combined action of its 18-membered macrolactone ring and a unique six-membered hemiketal ring side chain. researchgate.netdatapdf.com These two structural elements are fundamental for its high-affinity binding to the target protein, the vacuolar-type H+-ATPase (V-ATPase). researchgate.net

Contribution of the Macrolactone Ring and Hemiketal Ring Systems

The 18-membered macrolactone ring of concanamycins is a key contributor to their potent inhibitory effects. datapdf.combiologists.com Compared to the 16-membered ring of the related bafilomycins, the larger ring in concanamycins is associated with increased flexibility. biologists.com This flexibility may allow for a more optimal fit into the binding site of the V-ATPase. biologists.com Studies comparing concanamycins and bafilomycins have shown that the 18-membered macrolides are generally more potent and specific inhibitors of V-ATPases. datapdf.com The macrolactone core is crucial; derivatives with a broken macrolide ring show no inhibitory activity. biologists.com

The hemiketal ring system also plays a significant role in the inhibitory activity. researchgate.netdatapdf.com While derivatives with an opened hemiketal ring, such as Bafilomycin D, still exhibit some inhibitory activity, their affinity for V-ATPase is significantly reduced. datapdf.combiologists.com This indicates that the closed hemiketal ring is necessary for optimal potency, likely by participating in the enzyme-inhibitor interaction and maintaining the molecule's active conformation. datapdf.combiologists.com

Role of the Glycosidic Moiety and its Influence on Stability

This compound features a 4'-O-carbamoyl-2'-deoxyrhamnose sugar attached to the hemiketal ring. nih.gov Interestingly, SAR studies have revealed that this glycosidic moiety is not essential for the inhibitory action itself. biologists.com The aglycone of Concanamycin A, known as concanolide A, which lacks the sugar, retains potent inhibitory activity against V-ATPase, demonstrating that the macrolide and hemiketal rings are the primary determinants of inhibition. datapdf.combiologists.com

However, the glycosidic moiety is not without function. It is believed to be responsible for the higher stability of the concanamycin molecule. biologists.com Glycosylation can protect proteins and other molecules from degradation and help maintain their proper conformation. nih.gov While not directly participating in the binding to the V-ATPase active site, the sugar may influence the compound's pharmacokinetic properties or its stability in a biological environment. researchgate.net

Impact of Specific Chemical Modifications on Potency and Selectivity (e.g., C-8, C-9 Substituents)

Chemical modifications at specific positions on the this compound structure have been shown to significantly impact its biological activity. The C-8 and C-9 positions, in particular, have been focal points for SAR studies. nih.govnih.gov

Substituents at the C-8 position can modulate potency. For example, Concanamycin A, which has an ethyl group at C-8, is a more potent inhibitor of Nef activity in HIV-infected cells than Concanamycin B, which has a methyl group at the same position. nih.gov This suggests that the size and nature of the substituent at C-8 can influence the interaction with the target protein.

The following table summarizes the effects of some of these modifications:

| Compound | Modification | Effect on Potency/Activity | Reference |

|---|---|---|---|

| Concanamycin A | Ethyl group at C-8 | High potency (Nef IC50 = 0.18 nM) | nih.gov |

| Concanamycin B | Methyl group at C-8 | ~10-fold decrease in Nef inhibitory potency compared to Concanamycin A (Nef IC50 = 1.2 nM) | nih.gov |

| Concanamycin C | Lacks the 4'-carbamoyl group on the rhamnose sugar | Retains potent inhibitory activity | nih.gov |

| C-9 Acyl Derivatives | Acylation of the C-9 hydroxyl group | Significantly affects potency and selectivity | nih.govnih.gov |

Conformational Dynamics and Proposed Binding Models (e.g., Induced Fit)

The interaction between this compound and its target, the V-ATPase, is a dynamic process. The flexibility of the 18-membered macrolactone ring is thought to be a key factor in this interaction. biologists.com An "induced fit" model has been proposed, suggesting that the binding of this compound to the V-ATPase induces a conformational change in both the inhibitor and the enzyme, leading to a high-affinity complex. biologists.com This model is supported by the observation that the larger, more flexible ring of concanamycins leads to a higher sensitivity of V-ATPases compared to the more rigid 16-membered ring of bafilomycins. biologists.com

Computational modeling and experimental data suggest that this compound binds to the c-subunit of the V-ATPase's membrane-embedded V-o domain. embopress.orgembopress.org The binding site is thought to be located at the interface between two adjacent c-subunits. researchgate.net The conformation of the macrolactone and hemiketal rings allows the molecule to fit into this hydrophobic pocket, disrupting the normal function of the proton channel. Electron paramagnetic resonance (EPR) studies have shown that Concanamycin A readily intercalates into lipid bilayers with minimal disruption, providing an efficient pathway to access the transmembrane domains of the V-ATPase. mpg.de The conformational dynamics of the binding pocket itself are also likely to play a role in the binding and inhibitory mechanism. elifesciences.org

Cellular and Subcellular Effects Induced by Concanamycin D

Impact on Organellar Acidification and pH Homeostasis

The disruption of pH gradients within organelles is a hallmark effect of Concanamycin (B1236758) D treatment.

V-ATPases are crucial for maintaining the acidic environment of lysosomes, which is essential for the activity of lysosomal hydrolases and the degradation of cellular waste. Concanamycin D effectively inhibits lysosomal acidification by blocking the proton pumping activity of V-ATPases biologists.comresearchgate.netnih.govnih.govcsic.es.

Studies have demonstrated that Concanamycin A (ConA), a closely related congener, reduces lysosomal cathepsin activity in murine peripheral blood mononuclear cells (PBMCs) nih.gov. Furthermore, the inhibition of V-ATPases by ConA has been shown to abolish the lysosomal degradation of endocytosed epidermal growth factor (EGF), suggesting a critical role for lysosomal acidity in this process biologists.com.

The disruption of lysosomal and vacuolar acidification by this compound also impacts cellular degradation pathways like autophagy. ConA treatment leads to the accumulation of autophagic bodies within the central vacuole and autophagosome-like structures in the cytoplasm, indicating an impairment in the maturation and degradation of autophagosomes due to elevated vacuolar pH researchgate.netfrontiersin.orgtandfonline.comnih.gov. This inhibition of degradation pathways can lead to cellular stress and altered cellular homeostasis. For instance, ConA treatment increased Sequestosome 1 (SQSTM1) protein levels and the LC3A/B-II:LC3A/B-I ratio in PBMCs, markers indicative of autophagic flux disruption nih.gov.

This compound significantly alters the pH homeostasis of the endosomal-lysosomal pathway and the Golgi apparatus. It is known to dissipate the pH gradient within the Golgi complex, increasing its luminal pH to approximately 7.0-7.2 pnas.orgnih.govasm.org. This alkalinization of the Golgi apparatus is attributed to the direct inhibition of V-ATPases responsible for its acidification nih.govasm.org.

Similarly, this compound treatment leads to the alkalinization of endosomes, raising their pH to levels around 7.0-7.2 nih.govasm.org. This disruption of endosomal acidity affects various endocytic processes, including the transport and processing of internalized molecules frontiersin.orgnih.govbiologists.com. This compound also inhibits the V-ATPase activity in the trans-Golgi network (TGN) and early endosomes (EE), impeding trafficking to the plasma membrane and endocytosis to the vacuole frontiersin.org. This can result in delayed vacuolar transport and defects in the secretion and recycling of plasma membrane proteins, such as the brassinosteroid receptor BRI1 nih.govbiologists.com.

In secretory granules, this compound's inhibition of V-ATPases leads to an increase in luminal pH, which is critical for the proper processing and aggregation of secretory proteins researchgate.netnih.govrupress.org. Studies indicate that ConA treatment eliminates regulated secretion and blocks prohormone processing, likely due to the compromised acidification of these granules nih.gov. This compound treatment also causes the formation of large, mixed organelles containing components of immature granules and lysosomes, disrupting secretory-granule biogenesis nih.gov.

Table 1: Effect of Concanamycin A on Organellar pH

| Organelle | pH (Control) | pH (Concanamycin A) | Reference |

| Endosomes | ~6.5-7.0 | ~7.0-7.2 | asm.org |

| Golgi Apparatus | ~6.56 | ~7.0-7.2 | pnas.orgasm.org |

| Secretory Granules | ~5.5 | >7.0 | nih.govrupress.org |

| Plant Vacuole | Acidic | Alkaline | researchgate.nettandfonline.com |

| Yeast Vacuole | Acidic | Alkaline | nih.gov |

Note: pH values are approximate and based on experimental findings. Concanamycin A (ConA) is used as a representative inhibitor for the concanamycin class.

Modulation of Intracellular Trafficking and Protein Sorting

The pH changes induced by this compound have profound effects on the movement and organization of proteins and vesicles within the cell.

This compound interferes with the secretory pathway, specifically disrupting the transport of proteins from the Golgi apparatus to the plasma membrane biologists.comfrontiersin.org. This inhibition affects the delivery of newly synthesized plasma membrane proteins and can lead to their accumulation in the TGN or Golgi nih.govnih.govphysiology.org. For example, this compound treatment caused the retention of internalized PTH/PTHrP receptors in the Golgi area, significantly decreasing their recycling back to the cell surface physiology.org. Similarly, immature forms of tyrosine kinase receptors like Ret and EGFR were detected at the cell surface even with V-ATPase inhibition, suggesting that some transport from the Golgi to the plasma membrane can proceed, albeit potentially altered nih.gov.

Beyond direct transport, this compound impacts the sorting and processing of receptors. It affects receptor recycling pathways, as evidenced by the impaired recycling of BRI1 and PTH/PTHrP receptors biologists.comphysiology.org. The altered pH in endosomes and the TGN, induced by this compound, disrupts the normal sorting mechanisms for these receptors, leading to their mislocalization or retention in intracellular compartments nih.govbiologists.com.

Furthermore, this compound influences the processing of proteins within the secretory pathway. The alkalinization of secretory granules impairs the proteolytic processing of prohormones and the aggregation of secretory proteins nih.gov. This disruption extends to other cellular processes, such as iron metabolism, where this compound leads to the accumulation of transferrin receptor (TfR) vesicles, thereby decreasing iron uptake and affecting downstream processes like HIF-1α hydroxylation nih.gov. The drug also affects the maturation of autophagosomes and secretory granules, leading to the accumulation of immature forms and altered organelle morphology nih.govnih.gov.

Table 2: Effects of Concanamycin A on Intracellular Trafficking

| Process Affected | Observed Effect of Concanamycin A | Reference |

| Golgi to Plasma Membrane Transport | Inhibition of transport; accumulation of proteins in Golgi/TGN; altered receptor delivery. | biologists.comnih.govfrontiersin.orgnih.govphysiology.org |

| Receptor Recycling | Impaired recycling of BRI1 and PTH/PTHrP receptors; retention in Golgi/endosomes. | biologists.comphysiology.org |

| Receptor Processing | Accumulation of immature forms of Ret and EGFR at the cell surface; altered prohormone processing in secretory granules. | nih.govnih.gov |

| Autophagosome Maturation | Accumulation of autophagic bodies and autophagosome-like structures; inhibition of degradation. | researchgate.netfrontiersin.orgtandfonline.comnih.gov |

| Secretory Granule Biogenesis | Formation of large, mixed organelles; disruption of protein aggregation and processing. | nih.gov |

| Iron Metabolism | Accumulation of TfR vesicles, leading to decreased iron uptake. | nih.gov |

Note: Data primarily derived from studies using Concanamycin A (ConA) as a representative V-ATPase inhibitor.

Compound List

this compound

Concanamycin A (ConA)

Bafilomycin A1

Bafilomycin D

Chloroquine

Nigericin

Ammonium chloride (NH4Cl)

3-methyladenine (B1666300) (3-MA)

E-64c

Wortmannin

Prodigiosin

Salinomycin

Monensin

Indole pentadiene

Saliphenylhalamide A

Valinomycin

Rapamycin

GRASP55

TGN38

Furin

EGF (Epidermal Growth Factor)

BRI1

TfR (Transferrin Receptor)

SQSTM1 (Sequestosome 1)

LC3A/B

Atg8

Atg16

HIF-1α

PC1 (Prohormone Convertase 1)

POMC (Pro-opiomelanocortin)

γMSH

CgA (Chromogranin A)

Ret (Receptor Tyrosine Kinase)

EGFR (Epidermal Growth Factor Receptor)

Trk (Tropomyosin receptor kinase)

FM4-64

FITC-CTB (FITC-Cholera Toxin B subunit)

FITC-VT1B (FITC-Verotoxin 1B subunit)

PIN2

PIP2

Influence on Protein Sorting in Immature Granules

The V-ATPase is integral to the biogenesis and maturation of secretory granules, facilitating the progressive acidification necessary for protein processing and aggregation. Studies involving V-ATPase inhibitors, such as concanamycin A (a closely related analogue), have revealed a distinct role for the V-ATPase in protein sorting within immature secretory granules, independent of its acidification function nih.govcapes.gov.br. Prolonged treatment with concanamycin can lead to the formation of "mixed organelles," which exhibit characteristics of both immature secretory granules and lysosomes. Within these aberrant structures, selected membrane proteins may be found in tubulovesicular formations budding into the interior of the organelles nih.gov. Furthermore, the inhibition of V0 subunit activity through techniques like shRNA-mediated knockdown has been shown to induce vesiculation of immature granules, highlighting the V-ATPase's broader involvement in granule membrane dynamics and protein trafficking beyond simple pH regulation nih.gov.

Effects on Specific Cellular Processes

Dissection of Autophagy Mechanisms (e.g., Autophagosome-Autolysosome Fusion Blockade)

This compound, like other V-ATPase inhibitors, significantly impacts the autophagy pathway by blocking the crucial step of autophagosome-autolysosome fusion oncotarget.comtandfonline.comtandfonline.comnih.govnih.govspandidos-publications.com. V-ATPases are essential for maintaining the acidic pH of lysosomes, a prerequisite for the activity of lysosomal hydrolases involved in cargo degradation. By inhibiting V-ATPase, concanamycins raise lysosomal pH, thereby impairing hydrolase function and halting autophagic flux oncotarget.comtandfonline.comnih.gov. This blockade results in the accumulation of autophagosomes within the cell tandfonline.comtandfonline.comnih.gov. Research in plant cells, for instance, has shown that concanamycin A treatment leads to the accumulation of autophagic bodies in central vacuoles, suggesting that the V-ATPase is involved in the maturation of autophagosomes into autolysosomes tandfonline.comnih.gov.

Induction of Reactive Oxygen Species (ROS) Generation

Concanamycin A, a potent V-ATPase inhibitor, has been demonstrated to increase the production of reactive oxygen species (ROS) in various cell types, including RAW 264 macrophages researchgate.netebi.ac.uk. This effect is often accompanied by a decrease in cell viability, and importantly, the increased ROS production can be significantly suppressed by the presence of ROS scavengers such as N-acetylcysteine (NAC) researchgate.netebi.ac.uk. This suggests that the V-ATPase inhibition-induced cytotoxicity may, in part, be mediated by oxidative stress. Furthermore, V-ATPase inhibition can also induce nitrite (B80452) production in macrophages, a process mediated by nitric oxide synthase (NOS), and this nitrite production is suppressed by NOS inhibitors like L-NMMA psu.edu. Under conditions of oxidative stress, concanamycin A treatment can also lead to the accumulation of oxidized proteins in vacuoles, providing evidence for impaired degradation pathways nih.gov.

Selective Cell Death Pathways (e.g., Apoptosis in Activated CD8+ CTLs)

Concanamycin A and related compounds have been shown to induce cell death, with a notable sensitivity observed in activated CD8+ cytotoxic T lymphocytes (CTLs) nih.govresearchgate.netmedchemexpress.com. While some studies indicate a rapid cell death that may not always present classical apoptotic markers like DNA fragmentation nih.govresearchgate.net, other research points towards concanamycin A inducing apoptosis in various cell lines, characterized by DNA fragmentation and nuclear condensation nih.govaacrjournals.org. The V-ATPase activity appears essential for the survival of activated CD8+ CTLs nih.gov. Concanamycin A can also inhibit perforin-dependent cytotoxicity mediated by CTLs, potentially by affecting the acidification of lytic granules, leading to perforin (B1180081) degradation nih.govnih.govfrontiersin.org. This selective impact on CD8+ T cells highlights a specific vulnerability of these immune cells to V-ATPase inhibition nih.govresearchgate.net.

Impact on Cell Viability and Proliferation in Various Cell Lines

Concanamycin A and other V-ATPase inhibitors exhibit cytotoxic effects across a range of cell lines, leading to a decrease in cell viability and inhibition of proliferation nih.govbiologists.com. For instance, in RAW 264 cells, concanamycin A treatment significantly reduces cell viability, an effect that is mitigated by ROS scavengers, suggesting a role for oxidative stress in the compound's cytotoxicity researchgate.netebi.ac.uk. In the context of nutrient deprivation, concanamycin A has been shown to block autophagic flux in Chlamydomonas, preventing the degradation of ribosomal proteins and impacting lipid metabolism, which indirectly affects cellular homeostasis and viability nih.gov.

Influence on Host-Pathogen Interactions (e.g., Viral Entry, Immune Evasion)

This compound and its analogues have demonstrated significant influence on host-pathogen interactions. For example, concanamycin A has been shown to counteract the effects of HIV-1 Nef, a viral protein that downregulates MHC-I expression on infected cells, thereby hindering immune recognition by CTLs. Concanamycin A can restore MHC-I expression on the surface of Nef-expressing cells, potentially enhancing immune clearance of infected cells pnas.orgnih.gov. Antiviral studies have indicated that concanamycins can inhibit the replication of viruses such as Herpes Simplex Virus type 1 (HSV-1) by blocking viral penetration into host cells ebi.ac.uk. Furthermore, by inhibiting endosomal acidification, concanamycins can affect the entry mechanisms of certain viruses that rely on low pH for fusion, such as some paramyxoviruses (e.g., HMPV) and coronaviruses (e.g., SARS-CoV-2) asm.orgnih.govbiorxiv.org. The suppression of progeny virus release has also been observed ebi.ac.uk.

Modulation of Copper Homeostasis

Extensive scientific literature details the intricate mechanisms governing cellular copper homeostasis, a critical process for numerous physiological functions, including mitochondrial respiration and enzyme activity mdpi.compsu.edu. Copper, an essential trace element, must be tightly regulated within cells, as both deficiency and excess can lead to significant cellular dysfunction and disease mdpi.compsu.edu.

While research has explored various compounds that influence copper metabolism, including inhibitors of vacuolar-type proton ATPases (V-ATPases), direct scientific findings specifically linking this compound to the modulation of copper homeostasis were not identified in the provided search results. The available literature predominantly focuses on Concanamycin A, a structurally related V-ATPase inhibitor, and its effects on cellular copper regulation nih.govnih.govbiorxiv.orgresearchgate.net.

Studies involving Concanamycin A have indicated that inhibition of V-ATPases can lead to an increase in vacuolar pH, which in turn has been shown to perturb mitochondrial copper homeostasis nih.govbiorxiv.orgresearchgate.net. This disruption can result in decreased mitochondrial copper content and subsequent impacts on the activity of copper-dependent enzymes, such as cytochrome c oxidase (CcO) nih.govbiorxiv.orgresearchgate.net. These findings suggest a link between vacuolar acidification, V-ATPase activity, and the maintenance of mitochondrial copper balance nih.govbiorxiv.orgresearchgate.net.

However, due to the absence of specific research data on this compound in relation to copper homeostasis, detailed findings or data tables for this compound in this context cannot be provided.

Compound Names Mentioned:

Concanamycin A

this compound

Synthetic Chemistry Approaches to Concanamycin D and Analogs

Challenges and Strategies in Total Synthesis of Complex Macrolides

The total synthesis of complex polyketide natural products like the concanamycins is a significant undertaking in organic chemistry. nih.govresearchgate.net These molecules, often isolated from marine and terrestrial sources, are attractive targets due to their potent biological activities. nih.gov However, their structural complexity poses several key challenges:

Acyclic Stereocontrol: The long, flexible carbon chains of macrolides are often decorated with multiple stereocenters. Establishing the correct relative and absolute stereochemistry of these centers is a primary hurdle that demands the use of highly selective reactions. taylorfrancis.com

Macrolactonization: The formation of the large lactone (cyclic ester) ring is an entropically disfavored process. nih.gov Achieving this ring closure efficiently, without promoting competing intermolecular reactions (dimerization or polymerization), requires carefully chosen reaction conditions and strategies. acs.orguniv-amu.fr Common methods include the Yamaguchi, Corey-Nicolaou, and Mukaiyama macrolactonizations. acs.orgresearchgate.net

Functional Group Compatibility: The presence of numerous sensitive functional groups (hydroxyls, alkenes, ethers) necessitates a robust strategy of protecting groups that can be selectively applied and removed throughout the lengthy synthesis without interfering with other reaction steps.

Strategies to overcome these challenges often involve the application of powerful and predictable chemical reactions, such as asymmetric aldol (B89426) reactions, to build key stereochemical arrays. nih.govresearchgate.net Furthermore, the development of novel ring-closing methodologies, including transition-metal-catalyzed reactions like ring-closing metathesis (RCM) or intramolecular cross-couplings, has provided new avenues for efficient macrocycle formation. nih.govacs.org

Convergent Synthetic Methodologies for Concanamycin (B1236758) Variants (e.g., Concanamycin F)

The first total synthesis of Concanamycin F, the aglycone (non-sugar portion) of Concanamycin A, serves as a prime example of a convergent approach. acs.orgnih.govacs.org This strategy is centered on disconnecting the complex target into several smaller, more manageable fragments that are synthesized in parallel and then assembled in the later stages.

The retrosynthetic analysis of Concanamycin F typically involves two key disconnections:

An aldol reaction disconnection to separate the C1-C19 macrocyclic core from the C20-C28 side chain. acs.orgacs.org

Further disconnection of the C1-C19 macrocycle into smaller, more readily synthesized fragments. acs.org

Stereoselective Reactions and Key Fragment Assembly

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of concanamycins. The successful assembly of the fragments described above relies on highly stereoselective reactions. acs.org

Stille Coupling: A crucial carbon-carbon bond-forming reaction used in the assembly of the C1-C19 macrocycle of Concanamycin F is the Stille cross-coupling. acs.orgnih.gov This palladium-catalyzed reaction joins an organostannane (vinyl stannane) with an organohalide (vinyl iodide). researchgate.netorgsyn.org In the synthesis of Concanamycin F, an intermolecular Stille coupling was used to connect a C5–C13 vinyl iodide fragment with a C14–C19 vinyl stannane (B1208499) fragment. acs.orgnih.gov An alternative route also employed an intramolecular Stille coupling to form the macrocycle. acs.org The mild reaction conditions and high functional group tolerance of the Stille reaction make it well-suited for use on complex molecular fragments. orgsyn.org

Aldol Reaction: The final assembly of the major fragments—the C1-C19 lactone aldehyde and the C20-C28 ethyl ketone—was accomplished via a highly stereoselective aldol reaction. acs.orgnih.gov The aldol reaction is a powerful tool for forming carbon-carbon bonds and creating new stereocenters. wikipedia.org By carefully selecting reagents and reaction conditions, chemists can control the stereochemical outcome of the reaction, ensuring that the newly formed β-hydroxy carbonyl unit has the correct orientation as found in the natural product. acs.orgacs.org This final coupling, followed by the removal of protecting groups (desilylation), completed the total synthesis of Concanamycin F. acs.orgnih.gov

Semisynthetic Modifications and Derivatization for Analog Libraries

Intensive SAR investigations have been conducted on Concanamycin A and C to identify which parts of the molecule are essential for its biological activity. nih.gov This involves making targeted chemical changes and observing the effect on the compound's inhibitory potential. The primary goals of these studies are often twofold:

To identify the "pharmacophore"—the key structural elements responsible for biological activity. nih.gov

To find locations on the molecule where modifications can be made without losing activity, allowing for the attachment of probes. nih.gov

Common modifications include O-acylations, substitutions, and eliminations. nih.gov For example, by exploring these modifications, researchers were able to generate derivatives of Concanamycin A that retained high activity. researchgate.net This knowledge was then used to introduce traceable elements, such as fluorescent tags or photoaffinity labels (e.g., diazirine groups), creating probes to identify the binding sites of concanamycins on their target proteins, such as V-type ATPases. nih.govresearchgate.net These semisynthetic libraries are invaluable for understanding the molecular mechanism of action and for developing new therapeutic leads with improved properties. nih.gov

Resistance Mechanisms and Counter Strategies in Research

General Mechanisms of Antibiotic Resistance in Microorganisms

Microorganisms have evolved a variety of sophisticated mechanisms to withstand the effects of antimicrobial compounds. These can be broadly categorized into three main strategies: the active removal of the drug from the cell, modification of the drug's target, and altering the permeability of the cell membrane to prevent the drug from reaching its target.

Efflux pumps are transport proteins located in the cytoplasmic membrane of bacteria that actively extrude toxic substances, including antibiotics, from the cell's interior. nih.govnih.gov This mechanism prevents the intracellular accumulation of the drug to a concentration that would be inhibitory or lethal. There are several families of efflux pumps, such as the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the resistance-nodulation-cell division (RND) superfamily, and the multidrug and toxin extrusion (MATE) family. nih.govaustinpublishinggroup.com The overexpression of genes encoding these pumps is a common cause of multidrug resistance, as many pumps can recognize and transport a wide range of structurally diverse compounds. nih.gov The genetic elements for these pumps can be located on the chromosome, contributing to intrinsic resistance, or on mobile genetic elements like plasmids, which allows for the acquisition and spread of resistance between different bacterial species. nih.gov

| Efflux Pump Superfamily | Energy Source | Substrate Specificity | Examples of Bacteria |

|---|---|---|---|

| ATP-binding cassette (ABC) | ATP hydrolysis | Wide range of substrates | Staphylococcus aureus, Streptococcus pneumoniae |

| Major facilitator superfamily (MFS) | Proton motive force | Various drugs and metabolites | Escherichia coli, Staphylococcus aureus |

| Small multidrug resistance (SMR) | Proton motive force | Quaternary ammonium compounds, intercalating dyes | Escherichia coli, Pseudomonas aeruginosa |

| Resistance-nodulation-cell division (RND) | Proton motive force | Broad substrate range, particularly in Gram-negative bacteria | Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii |

| Multidrug and toxin extrusion (MATE) | Sodium ion gradient or proton motive force | Cationic drugs and toxins | Vibrio cholerae, Neisseria gonorrhoeae |

A common mechanism of resistance involves alterations to the specific cellular component that an antibiotic targets. scispace.com This can occur through spontaneous mutations in the gene encoding the target protein or through the acquisition of genes that encode a modified version of the target. scispace.comnih.gov For example, resistance to some antibiotics is achieved through point mutations in ribosomal RNA, which prevents the drug from binding to the ribosome and inhibiting protein synthesis. nih.gov In other cases, bacteria may acquire genes that produce an alternative protein that can perform the same essential function as the targeted protein but is not inhibited by the antibiotic. scispace.com A classic example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes a penicillin-binding protein (PBP2a) that has a low affinity for beta-lactam antibiotics, leading to methicillin resistance. scispace.comnih.gov Enzymatic modification of the target site, such as methylation of ribosomal RNA, can also impair antibiotic binding and confer resistance.

The outer membrane of Gram-negative bacteria provides an intrinsic barrier to many antibiotics. nih.gov These bacteria can further reduce the influx of drugs by altering the number or characteristics of protein channels called porins, through which hydrophilic antibiotics typically enter the cell. youtube.comglpbio.com A decrease in the number of porin channels or mutations that result in smaller or more selective channels can significantly reduce the intracellular concentration of an antibiotic. nih.gov Additionally, modifications to the lipid composition of the bacterial membrane can decrease its permeability to hydrophobic drugs. The combination of reduced entry through altered permeability and increased efflux of any drug that does manage to enter the cell can lead to high levels of antibiotic resistance. youtube.com

Specific Examples of Reduced Concanamycin (B1236758) Sensitivity in Research Models

While Concanamycin D is a member of the plecomacrolide class of antibiotics, its primary use is as a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase) in eukaryotic cells for research purposes. nih.govsemanticscholar.org Therefore, resistance to Concanamycin in a research context typically refers to the reduced sensitivity of eukaryotic cells or organisms to its V-ATPase inhibitory effects.

One of the most direct mechanisms for reduced sensitivity to Concanamycin is through mutations in the V-ATPase enzyme itself. The V-ATPase is a multi-subunit complex, and Concanamycins are known to bind to the Vo subunit c, which is a proteolipid component of the proton-translocating domain. nih.gov Research on the filamentous fungus Neurospora crassa has been instrumental in elucidating resistance mechanisms. In some studies, mutants of N. crassa resistant to Concanamycin have been isolated. While some of these mutants were expected to have alterations in the V-ATPase subunits, a significant class of resistant mutants was found to have mutations in the gene encoding the plasma-membrane H+-ATPase (P-ATPase), not the V-ATPase. nih.govnih.govscispace.com This suggests an indirect mechanism of resistance where the cell compensates for the inhibition of the V-ATPase by altering the activity of another proton pump. nih.gov However, other research has shown that mutations within the V-ATPase subunits can directly confer resistance. For instance, studies in Saccharomyces cerevisiae have demonstrated that proteolipids with specific mutations that confer resistance to Concanamycin exhibit a loss of inhibitor binding.

In another study with Neurospora crassa, a strain with a disrupted vma-1 gene, which encodes the catalytic subunit A of the V-ATPase, was found to be completely resistant to Concanamycin. nih.govnih.govscispace.com This is because the inhibitory effects of Concanamycin are dependent on the presence of a functional V-ATPase. nih.govnih.govscispace.com

| Research Model | Mechanism of Reduced Sensitivity | Key Findings | Reference |

|---|---|---|---|

| Neurospora crassa | Mutation in the plasma-membrane H+-ATPase (P-ATPase) | A major class of Concanamycin-resistant mutants had alterations in a different proton pump, suggesting a compensatory mechanism. | nih.govnih.govscispace.com |

| Saccharomyces cerevisiae | Mutations in the proteolipid subunit (Vo subunit c) of V-ATPase | Mutant proteolipids showed no binding of Concanamycin, directly linking the mutation to resistance. | |

| Neurospora crassa | Disruption of the vma-1 gene (V-ATPase subunit A) | The absence of the drug's target (V-ATPase) confers complete resistance. | nih.govnih.govscispace.com |

Strategies for Mitigating or Exploiting Resistance in Experimental Systems

The development of resistance to compounds like this compound in experimental models can be both a challenge and a valuable tool. Strategies have been developed to overcome resistance when it is undesirable and to leverage it for further scientific discovery.

One approach to mitigate resistance is the use of combination therapies. In the context of cancer research, V-ATPase inhibitors like Concanamycin A have been shown to have synergistic effects when combined with other anticancer drugs. austinpublishinggroup.comnih.gov For instance, the V-ATPase inhibitor archazolid has been shown to overcome trastuzumab resistance in breast cancer cells. researchgate.net In fungal pathogens, the V-ATPase inhibitor bafilomycin B1 has demonstrated a synergistic effect with azole antifungal agents against Candida glabrata. glpbio.com The rationale behind this strategy is that by targeting multiple cellular pathways simultaneously, it is more difficult for the cells to develop resistance.

Another strategy involves the development of new inhibitors that can bypass existing resistance mechanisms. This can involve creating structural analogues of existing inhibitors that may have different binding properties or targeting different subunits of the V-ATPase complex.

Conversely, the generation and characterization of Concanamycin-resistant cell lines or organisms can be a powerful research strategy. These resistant models are invaluable for:

Target identification and validation: The fact that mutations in the V-ATPase confer resistance provides strong genetic evidence that it is the primary target of Concanamycin. nih.govnih.govscispace.com

Structure-function studies of the target protein: Analyzing the specific mutations that lead to resistance can provide insights into the drug-binding site and the mechanism of action of the inhibitor.

Elucidating cellular pathways: The study of compensatory mutations in resistant strains, such as the alterations in the P-ATPase in N. crassa, can reveal previously unknown interactions between different cellular processes. nih.govnih.govscispace.com

The experimental design for studying drug combinations often involves assessing the effects of each drug individually and in various combinations and concentrations to determine if the combined effect is synergistic, additive, or antagonistic.

Applications of Concanamycin D As a Research Tool

Use as a Chemical Probe for V-ATPase Function

Concanamycin (B1236758) D is widely utilized as a chemical probe due to its highly specific inhibition of V-ATPase, a proton pump essential for acidifying various intracellular organelles. biologists.comresearchgate.net Unlike other ATPases such as F-ATPases and P-ATPases, V-ATPases are potently inhibited by nanomolar concentrations of concanamycins. nih.gov This specificity is critical for ensuring that observed cellular effects are directly attributable to the inhibition of V-ATPase activity.

The mechanism of inhibition involves Concanamycin D binding directly to the proteolipid subunit c within the membrane-embedded V₀ complex of the V-ATPase. nih.gov This interaction blocks the proton translocation channel, effectively halting the pumping of protons across the membrane. researchgate.net Researchers leverage this precise inhibitory action to study the direct and indirect roles of V-ATPase in a multitude of physiological processes. biologists.com By treating cells with this compound, scientists can effectively create a functional knockout of V-ATPase, allowing for the observation of downstream consequences and the elucidation of the enzyme's role in specific cellular pathways. researchgate.net

| Feature | Description |

| Target | Vacuolar-type H+-ATPase (V-ATPase) |

| Binding Site | Subunit c of the V₀ proton translocating complex nih.gov |

| Mechanism | Blocks proton translocation, inhibiting the pump's activity researchgate.net |

| Specificity | Highly specific for V-ATPases over F- and P-type ATPases nih.gov |

Investigation of Intracellular Acidification Dynamics

The primary function of V-ATPase is to generate and maintain the low pH of various organelles, including endosomes, lysosomes, and the trans-Golgi network. researchgate.net this compound serves as a powerful tool to investigate the dynamics and functional importance of this acidification. By inhibiting V-ATPase, this compound disrupts the pH balance within these compartments, leading to their alkalinization. youtube.com

Researchers use fluorescent dyes that are sensitive to pH to monitor the changes in intra-organellar acidity in real-time following treatment with this compound. researchgate.net Such experiments have demonstrated that the compound effectively inhibits the ATP-dependent acidification of endosomes and lysosomes at nanomolar concentrations. nih.gov This application is crucial for studies aiming to understand how pH homeostasis within organelles influences various cellular functions, such as enzyme activity, receptor-ligand dissociation, and protein degradation. biologists.comnih.gov

Dissection of Membrane Trafficking and Organelle Biogenesis

Proper acidification of organelles is critical for the regulation of membrane trafficking pathways and the biogenesis of organelles like lysosomes and secretory granules. This compound is employed to disrupt these processes, thereby revealing the underlying dependence on V-ATPase activity.

Prolonged treatment of specialized secretory cells with V-ATPase inhibitors like concanamycins has been shown to interfere with secretory granule biogenesis. nih.gov This inhibition can cause the formation of large, mixed organelles containing components of both immature granules and lysosomes. nih.gov Furthermore, studies have shown that V-ATPase inhibitors can induce swelling of Golgi cisternae, indicating a role for V-ATPase in maintaining the structural integrity of this organelle. researchgate.net By observing the specific trafficking defects and morphological changes induced by this compound, researchers can dissect the intricate roles of V-ATPase in sorting, maturation, and transport of proteins and vesicles throughout the cell. nih.gov

Studies on Autophagy Pathways and Vesicular Fusion Events

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, culminating in the fusion of autophagosomes with lysosomes. youtube.comnih.gov this compound is a standard tool for studying autophagy flux—the rate at which cellular components are degraded through this pathway.

The acidic environment of the lysosome is essential for the activity of hydrolases that break down the contents of the autophagosome. By inhibiting V-ATPase, this compound prevents lysosomal acidification, thereby blocking the final degradation step of autophagy. tandfonline.comastorscientific.us This blockage leads to an accumulation of autophagosomes within the cell. tandfonline.com Researchers can quantify this accumulation to measure the rate of autophagosome formation, providing critical insights into how different stimuli regulate the induction of autophagy. youtube.com Moreover, the requirement of an acidic lysosomal lumen for the efficient fusion of autophagosomes with lysosomes suggests that this compound can also be used to study the mechanics of vesicular fusion events. tandfonline.comnih.gov

| Stage of Autophagy | Effect of this compound | Research Application |

| Autophagosome Formation | No direct effect | Allows for the accumulation of autophagosomes when later stages are blocked. |

| Autophagosome-Lysosome Fusion | May be inhibited due to disruption of lysosomal pH required for fusion tandfonline.comnih.gov | Studying the requirements for vesicular fusion. |

| Degradation in Autolysosome | Blocked due to inhibition of lysosomal acidification and inactivation of acid hydrolases youtube.comtandfonline.com | Measuring autophagy flux by quantifying autophagosome accumulation. |

Morphological Profiling and Target Inference Studies

Morphological profiling is a powerful, image-based approach used to predict the mechanism of action or cellular target of a compound. researchgate.netnih.gov This technique involves systematically analyzing the morphological changes a compound induces in cells and comparing this "fingerprint" to a reference database of profiles from compounds with known targets or from cells with specific gene deletions.

This compound and its analogues are often used as reference compounds in these studies. The morphological profile induced by V-ATPase inhibitors is characterized by distinct changes in vacuolar and endomembrane system morphology. researchgate.net For example, in yeast, the morphological profile of cells treated with Concanamycin A was found to be highly correlated with the profile of mutants lacking V-ATPase subunits. researchgate.net This demonstrates the power of morphological profiling to correctly infer the target of a novel compound by matching its induced cellular phenotype to that of a known inhibitor like this compound. researchgate.netnih.gov

Research into Immune System Modulation and Viral Pathogenesis